tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate
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Overview
Description
tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is a complex organic compound that features a tert-butyl carbamate group, a formylpiperidine moiety, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of tert-Butyl Carbamate: tert-Butyl carbamate can be synthesized by reacting tert-butyl chloroformate with ammonia or an amine in the presence of a base such as sodium hydroxide.
Introduction of the Formylpiperidine Moiety: The formylpiperidine group can be introduced through a formylation reaction, where piperidine is reacted with a formylating agent such as formic acid or paraformaldehyde.
Cyclopropyl Group Addition: The cyclopropyl group can be introduced via a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Final Coupling: The final step involves coupling the formylpiperidine and cyclopropyl groups with the tert-butyl carbamate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Hydrochloric acid, sodium hydroxide, and various nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry
In synthetic chemistry, tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound can be used as a building block for the synthesis of potential drug candidates. Its structural features make it a valuable scaffold for designing molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including polymer synthesis and surface modification.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate depends on its specific application. In general, the compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The carbamate group can also participate in enzyme inhibition by mimicking the transition state of enzyme-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity but lacking the formylpiperidine and cyclopropyl groups.
tert-Butyl 3-formylpiperidine-1-carboxylate: A related compound with a similar formylpiperidine moiety but different overall structure.
tert-Butyl N-[[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl]carbamate: A closely related compound with slight variations in the substituents.
Uniqueness
tert-Butyl N-{[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl}carbamate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and biological interactions. Its structural complexity allows for the design of molecules with specific properties and activities, making it a valuable tool in various fields of research.
Properties
Molecular Formula |
C16H26N2O4 |
---|---|
Molecular Weight |
310.39 g/mol |
IUPAC Name |
tert-butyl N-[[1-(3-formylpiperidine-1-carbonyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C16H26N2O4/c1-15(2,3)22-14(21)17-11-16(6-7-16)13(20)18-8-4-5-12(9-18)10-19/h10,12H,4-9,11H2,1-3H3,(H,17,21) |
InChI Key |
UGNUVWOSHYZNLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C(=O)N2CCCC(C2)C=O |
Origin of Product |
United States |
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